molecular formula C21H23ClFNO2 B065202 Haloperidol CAS No. 177716-59-5

Haloperidol

Numéro de catalogue: B065202
Numéro CAS: 177716-59-5
Poids moléculaire: 375.9 g/mol
Clé InChI: LNEPOXFFQSENCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Haloperidol is a high-potency, classical typical antipsychotic of the butyrophenone class, renowned for its potent and selective antagonism of dopamine D2 receptors in the central nervous system. As a cornerstone tool in neuroscience and psychiatric research, this compound is extensively utilized to investigate the pathophysiology and treatment of psychosis, schizophrenia, and Tourette's syndrome. Its primary mechanism of action involves blocking postsynaptic D2 receptors in the mesolimbic pathway, thereby attenuating dopaminergic neurotransmission. This property makes it an invaluable agent for studying dopaminergic pathways, receptor binding kinetics, and the neurochemical basis of behavior in experimental models. Furthermore, researchers employ this compound in vitro to induce dopamine receptor blockade in cell cultures, to explore intracellular signaling cascades, and to validate novel antipsychotic compounds. Its high affinity for D2 receptors also allows for its use in radioligand binding assays. This product is supplied strictly For Research Use Only, providing scientists with a highly reliable and well-characterized pharmacological standard to advance the understanding of neuropharmacology and psychiatric disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034150
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L
Record name SID855969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.8X10-11 mm Hg @ 25 °C /Estimated/
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

CAS No.

52-86-8
Record name Haloperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloperidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name haloperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Haloperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151.5 °C
Record name Haloperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HALOPERIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Haloperidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Haloperidol is synthesized through a multi-step process starting from 4-chlorobenzophenone. The key steps involve the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with 4-fluorobutyrophenone to yield this compound. The reaction conditions typically involve the use of solvents such as chloroform and reagents like benzyl halide under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Haloperidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound metabolites such as this compound glucuronide, reduced this compound, and reduced this compound glucuronide .

Applications De Recherche Scientifique

Chemistry

In chemistry, haloperidol is used as a reference compound in the study of antipsychotic drugs. Its derivatives are explored for their potential pharmacological activities .

Biology

In biological research, this compound is used to study the effects of dopamine receptor antagonism on various physiological and behavioral processes. It serves as a tool to understand the role of dopamine in the brain .

Medicine

Medically, this compound is extensively used to manage symptoms of schizophrenia, acute psychosis, and Tourette syndrome. It is also used off-label for conditions like Huntington’s disease and intractable hiccups .

Industry

In the pharmaceutical industry, this compound is a critical component in the development of new antipsychotic medications. Its pharmacokinetic and pharmacodynamic properties are studied to design better therapeutic agents .

Mécanisme D'action

Haloperidol exerts its effects primarily by blocking dopamine D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is believed to contribute to the symptoms of psychosis. By inhibiting dopamine receptors, this compound helps in normalizing the neurotransmitter balance in the brain, thereby alleviating symptoms like hallucinations, delusions, and agitation .

Comparaison Avec Des Composés Similaires

Table 1: this compound vs. Risperidone

Parameter This compound Risperidone
D2 Ki (nM) 2.0 4.9
5-HT2A Activity None Antagonist
Catalepsy ED50 Ratio* 1.0 5.0
Binding Pocket SEBP EBP

*Ratio of catalepsy ED50 to hyperlocomotion-blocking ED50 .

This compound vs. Aripiprazole and Clozapine

Aripiprazole (partial D2 agonist) and clozapine (atypical antipsychotic) demonstrate improved EPS profiles:

  • Catalepsy Margins : Clozapine and aripiprazole have ED50 ratios of ~10 and ~12, respectively, due to limbic vs. striatal D2 selectivity and 5-HT2A modulation .
  • Receptor Profiles : Unlike this compound, clozapine has broad affinity for serotonin (5-HT2A/2C), histamine, and adrenergic receptors, reducing EPS risk .

Table 2: Second-Generation Antipsychotics

Compound D2 Ki (nM) Catalepsy ED50 Ratio Key Mechanism
This compound 2.0 1.0 Pure D2 antagonist
Aripiprazole 1.7 12 D2 partial agonist
Clozapine 160 10 5-HT2A/D2 antagonist

Tropane Analogs of this compound

Tropane-modified this compound derivatives (e.g., Compound 9) reduce D2 binding affinity (Ki = 38 nM vs. This compound’s 2 nM) and catalepsy (MAED = 22.5 vs. 1.0 for this compound). This highlights the role of D2 receptor engagement in EPS .

Finazines: Structural Analogs with Multitarget Profiles

Finazines, identified via zebrafish behavioral screening, mimic this compound’s antipsychotic effects but differ structurally (Tanimoto similarity <30%). They bind serotonin-2, adrenergic alpha-2, and sigma receptors but show stronger dopamine transporter (DAT) inhibition and weaker D2 affinity .

Dibenzazecine Compounds (LE Series)

LE404, a dibenzazecine derivative, reverses this compound’s receptor selectivity, showing 25-fold preference for D1 over D2 receptors (pKi: D1 = 8.25, D2 = 7.02). This contrasts with this compound’s D2 selectivity (D2 pKi = 9.0 vs. D1 pKi = 6.5) .

JNJ-37822681: Fast-Dissociating D2 Antagonist

JNJ-37822681 has a faster off-rate from D2 receptors than this compound, resulting in a larger specificity margin (catalepsy vs. antipsychotic efficacy) comparable to olanzapine .

Dopamine Stabilizers

Compounds like (-)-OSU6162 and ACR16 stabilize dopamine transmission without full D2 blockade. At 33–78% D2 occupancy, they reduce psychosis-like behaviors in rats with minimal catalepsy, unlike this compound .

Activité Biologique

Haloperidol is a butyrophenone antipsychotic primarily used to treat schizophrenia and acute psychosis. Its biological activity is primarily mediated through its antagonistic effects on dopamine D2 receptors in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and clinical implications based on recent research findings.

This compound exerts its pharmacological effects mainly by competitively blocking post-synaptic dopamine D2 receptors . This blockade reduces dopaminergic neurotransmission, which is crucial for alleviating symptoms of psychosis. However, the mechanism is complex and involves several other neurotransmitter systems.

  • Dopamine Receptor Antagonism : this compound's primary action is on D2 receptors, leading to decreased dopaminergic activity in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia such as hallucinations and delusions .
  • GABAergic and Glutamatergic Modulation : Chronic administration of this compound has been shown to alter the expression of proteins involved in GABAergic and glutamatergic synaptic transmission. Specifically, it enhances GABA receptor activity while modulating glutamate receptors, affecting both excitatory and inhibitory synaptic transmission in the striatum .

Biological Effects

Recent studies have highlighted various biological effects of this compound:

  • Proteomic Changes : A study involving proteomic analysis revealed that chronic this compound treatment significantly alters over 400 proteins in the striatum, impacting synaptic transmission related to glutamate and GABA .
  • Neuronal Excitability : Chronic treatment has been found to decrease the excitability of D2 medium spiny neurons (MSNs) while not affecting D1 MSNs' intrinsic excitability. This suggests a selective impact on different neuronal populations within the striatum .
  • Cardiovascular Effects : Safety pharmacology studies indicate that this compound can prolong the QT interval, potentially leading to serious cardiac events such as torsades de pointes .

Clinical Evidence

This compound has been extensively studied in clinical settings, providing insights into its efficacy and safety profile:

  • COVID-19 Patients : An observational study assessed this compound's effects in hospitalized COVID-19 patients. It found no significant association between this compound use and adverse outcomes like intubation or death, suggesting that its use in this context may not be beneficial .
  • Extrapyramidal Symptoms : In comparative studies with atypical antipsychotics like risperidone, this compound was associated with a higher prevalence of extrapyramidal side effects (EPS), indicating a need for careful monitoring when prescribing .

Case Studies

Several case studies have documented this compound's effectiveness in treating specific conditions:

  • A report described three cases of delusions of infestation successfully treated with this compound, demonstrating its rapid efficacy in acute psychotic symptoms .
  • Another study highlighted its role in managing Tourette syndrome, where this compound showed significant benefits compared to placebo .

Summary Table of Biological Effects

Biological ActivityDescription
Dopamine D2 Receptor BlockadeReduces dopaminergic transmission; alleviates positive psychotic symptoms
GABAergic ModulationEnhances GABA receptor activity; increases inhibitory synaptic transmission
Glutamatergic ModulationAlters glutamate receptor expression; affects excitatory synaptic activity
QT Interval ProlongationPotential risk for cardiac arrhythmias; requires monitoring
Extrapyramidal SymptomsHigher incidence compared to atypical antipsychotics

Q & A

Basic Research Questions

Q. How is haloperidol-induced catalepsy validated as a preclinical model for Parkinsonism, and what methodological parameters are critical for reproducibility?

  • Methodological Answer : this compound-induced catalepsy in rodents is a widely accepted model for studying Parkinsonian motor deficits. Key parameters include:

  • Dose selection : 1.0 mg/kg this compound (intraperitoneal) is optimal for inducing catalepsy without excessive mortality .
  • Assessment methods : The horizontal bar test is most frequently used, with catalepsy duration measured at 30- to 120-minute intervals post-administration .
  • Species/strain : Wistar rats are preferred due to consistent responses .
  • Validation : Compare results with positive controls (e.g., Levodopa) to confirm antiparkinsonian efficacy of tested compounds .

Q. What statistical approaches are recommended for analyzing survival outcomes in observational studies of this compound use in critically ill patients?

  • Methodological Answer : Use multivariable Cox regression models adjusted for covariates (e.g., age, comorbidities) and inverse probability weighting to address confounding. Time-dependent variable analysis mitigates immortal time bias when this compound is administered post-admission . For missing data, apply multiple imputation techniques instead of complete-case analysis to preserve sample size .

Q. How can researchers assess the dose-dependent neurotoxic effects of this compound in preclinical studies?

  • Methodological Answer : Histological evaluations (e.g., H&E staining) of brain regions like the prefrontal cortex in Sprague-Dawley rats are standard. Dose ranges (2–10 mg/kg) administered over 6 days can differentiate transient effects from irreversible neuronal death. Gliosis and cell death are quantified using immunohistochemistry (e.g., GFAP for astrocytes, TUNEL for apoptosis) .

Advanced Research Questions

Q. How do genetic factors influence this compound pharmacokinetics and adverse reactions in preclinical models?

  • Methodological Answer : Strain-specific pharmacogenomic studies in mice (e.g., NZO, B6 strains) reveal variations in plasma this compound levels and motor side effects. Design diallel crosses to isolate additive genetic effects. Calibrate dosages to body weight and adiposity, and measure brain-to-plasma ratios to distinguish pharmacokinetic vs. pharmacodynamic variability .

Q. What experimental designs optimize this compound nanocrystal formulations for enhanced drug delivery?

  • Methodological Answer : Employ a 3² factorial design with independent variables (e.g., polymer:drug and surfactant:drug ratios). Use response surface methodology to optimize particle size, zeta potential, and cumulative drug release. Validate using in vitro dissolution tests and stability-indicating HPLC methods under ICH guidelines .

Q. How can contradictions in this compound’s efficacy and safety data across clinical trials be reconciled?

  • Methodological Answer : Conduct meta-regression to identify moderators (e.g., patient demographics, delirium severity). Use Cochrane risk-of-bias tools to assess study quality. For example, the AID-ICU trial found no long-term mortality benefit with this compound, but secondary outcomes (e.g., agitation reduction) varied due to heterogenous sedation protocols .

Q. What strategies improve the translational validity of this compound studies from animal models to human trials?

  • Methodological Answer : Standardize endpoints (e.g., Richmond Agitation-Sedation Scale [RASS] in humans vs. catalepsy duration in rodents). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dose regimens across species. Validate biomarkers (e.g., plasma HVA levels for dopamine blockade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haloperidol
Reactant of Route 2
Reactant of Route 2
Haloperidol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.